Lipophilicity & Molecular Weight: N1-Phenethyl vs. N1-Benzyl
The target compound (CAS 651315-17-2) carrying an N1-(2-phenylethyl) group exhibits a computed LogP of 3.47 and a molecular weight of 255.35 g/mol, compared to its closest commercially available analog, 1-benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one (CAS 203244-99-9), which has a LogP of 3.43 and a molecular weight of 241.33 g/mol . Both compounds share the same computed polar surface area (PSA) of 20.31 Ų, indicating that the phenethyl-for-benzyl substitution increases lipophilicity by ΔLogP = +0.04 while adding 14.02 Da to the molecular mass without altering hydrogen-bonding capacity. This difference, though modest in magnitude, is consequential for reverse-phase chromatographic retention time discrimination and for mass spectrometry-based detection where a 14 Da mass shift moves the [M+H]⁺ ion outside the isotope envelope of the benzyl analog, enabling unambiguous identification in mixture analyses.
| Evidence Dimension | Computed lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 3.47; MW = 255.35 g/mol; PSA = 20.31 Ų |
| Comparator Or Baseline | 1-Benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one (CAS 203244-99-9): LogP = 3.43; MW = 241.33 g/mol; PSA = 20.31 Ų |
| Quantified Difference | ΔLogP = +0.04; ΔMW = +14.02 Da; ΔPSA = 0.00 Ų |
| Conditions | Computed physicochemical properties from ChemSrc database (XLogP3 method) |
Why This Matters
The 14 Da mass increment provides unambiguous mass spectrometric differentiation from the benzyl analog in reaction monitoring and purity assessment, while the lipophilicity shift affects chromatographic method development and may influence blood-brain barrier penetration predictions in CNS-targeted screening campaigns.
